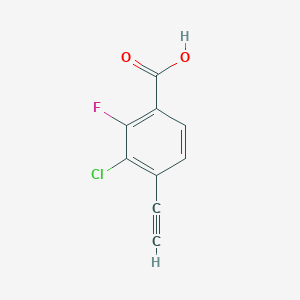

3-Chloro-4-ethynyl-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

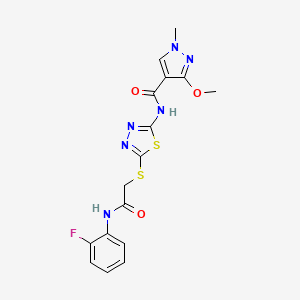

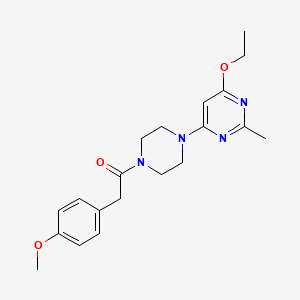

3-Chloro-4-ethynyl-2-fluorobenzoic acid is a chemical compound . It is a useful research chemical compound used as a reactant in the structure-activity relationship study .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethynyl-2-fluorobenzoic acid can be represented by the formula C9H4ClFO2 . The structure can also be represented in InChI format .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

- 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It's used for preparing nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013).

Organolithium Reactions

- Research on reactions of organolithium reagents with unprotected 2-halobenzoic acids, including 2-fluorobenzoic acid, indicates selective lithiation and trapping as a reaction pathway. These findings are relevant for synthetic chemistry (Gohier et al., 2003).

Antimycobacterial Activity

- Hydrazones derived from 4-fluorobenzoic acid hydrazide have been synthesized for their antimycobacterial activity, highlighting the potential of fluorobenzoic acid derivatives in therapeutic applications (Koçyiğit-Kaymakçıoğlu et al., 2009).

Environmental Biodegradation

- Studies on fluorobenzoic acid degradation by Pseudomonas sp. B13 reveal insights into environmental biodegradation processes and environmental impact of fluorinated compounds (Schreiber et al., 1980).

Fluorescence and Sensor Applications

- The development of fluorescent sensors based on heteroatom-containing organic fluorophores demonstrates the use of fluorobenzoic acid derivatives in sensing applications. These compounds are valuable in biochemistry and medicine for studying biological systems (Yang et al., 2013).

Magnetic Properties in Coordination Polymers

- Research on azido-copper coordination polymers using benzoate derivatives, including fluorobenzoic acids, shows how these compounds can influence magnetic properties in materials science (Liu et al., 2017).

Biodegradation by Microorganisms

- A study of fluorobenzoate biodegradation by Sphingomonas sp. outlines the microbial breakdown of these compounds, which is crucial for understanding environmental remediation processes (Boersma et al., 2004).

Luminescent Properties in Lanthanide Complexes

- Investigations into the luminescent and structural properties of lanthanide complexes using halogenobenzoate ligands, including fluorobenzoates, offer insights into their applications in materials science and luminescence studies (Monteiro et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-4-ethynyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h1,3-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXOWOGZKZQNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C=C1)C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethynyl-2-fluorobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2603137.png)

![2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2603140.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2603145.png)

![ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2603149.png)

![N-(3'-acetyl-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603155.png)

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide](/img/structure/B2603157.png)